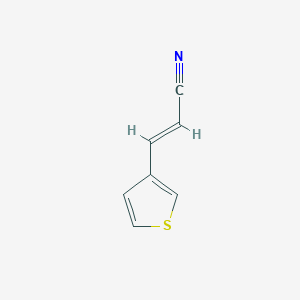

(E)-3-thiophen-3-ylprop-2-enenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-thiophen-3-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHZBVLWQJCTQF-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Derivatization and Reactivity Studies of E 3 Thiophen 3 Ylprop 2 Enenitrile

Functionalization of the Nitrile Group in Conjugated Systems

The nitrile (cyano) group is a versatile functional group in organic chemistry, capable of undergoing a variety of transformations. researchgate.netresearchgate.net Its strong electron-withdrawing nature and linear geometry influence the reactivity of the adjacent conjugated system. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. libretexts.org Key transformations of the nitrile group in (E)-3-thiophen-3-ylprop-2-enenitrile include hydrolysis, reduction, and reactions with organometallic reagents.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orgpressbooks.pubchemistrysteps.com This two-stage process first converts the nitrile to an amide intermediate, which is then further hydrolyzed. chemistrysteps.com Acid-catalyzed hydrolysis involves protonation of the nitrogen, which enhances the electrophilicity of the carbon for attack by water. libretexts.orgchemistrysteps.com In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon. pressbooks.pub

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemistrysteps.com The reaction proceeds through nucleophilic addition of a hydride ion to the electrophilic carbon, forming an imine anion intermediate, which then undergoes a second hydride addition. libretexts.orgpressbooks.pub

Organometallic Addition: Grignard reagents and organolithium compounds react with the nitrile group to form ketones after hydrolysis of the intermediate imine salt. libretexts.orgchemistrysteps.com This reaction involves the addition of a carbanion nucleophile to the nitrile carbon. pressbooks.pub

The table below summarizes key functionalizations of the nitrile group.

| Reaction | Reagents | Product Functional Group | General Product Structure |

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid | (E)-3-thiophen-3-ylacrylic acid |

| Base Hydrolysis | 1. OH⁻, H₂O, heat 2. H₃O⁺ | Carboxylic Acid | (E)-3-thiophen-3-ylacrylic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | (E)-3-thiophen-3-ylprop-2-en-1-amine |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone | (E)-1-substituted-3-thiophen-3-ylprop-2-en-1-one |

Chemical Modifications of the Thiophene (B33073) Ring in this compound

The thiophene ring is an aromatic heterocycle that readily participates in various substitution reactions. wikipedia.org It is generally more reactive than benzene in electrophilic aromatic substitution. wikipedia.org

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring through a two-step mechanism: initial attack by the electrophile to form a carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In thiophene, substitution occurs preferentially at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate. pearson.comresearchgate.net The (E)-prop-2-enenitrile substituent at the C3 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. This deactivating effect is most pronounced at the C2 and C4 positions. Consequently, electrophilic substitution is expected to be directed primarily to the C5 position, which is least deactivated, and to a lesser extent, the C2 position. The C4 position is sterically hindered and electronically deactivated, making it the least likely site for substitution.

Common electrophilic aromatic substitution reactions applicable to the thiophene ring are detailed in the table below.

| Reaction | Reagents | Electrophile | Expected Major Product |

| Bromination | Br₂, FeBr₃ | Br⁺ | (E)-3-(5-bromo-3-thienyl)prop-2-enenitrile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (E)-3-(5-nitro-3-thienyl)prop-2-enenitrile |

| Sulfonation | Fuming H₂SO₄ | SO₃ | (E)-3-(5-sulfonic acid-3-thienyl)prop-2-enenitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (E)-3-(5-acyl-3-thienyl)prop-2-enenitrile |

Cross-Coupling Chemistry for Extended Conjugation

Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and extending conjugated systems. jcu.edu.au To utilize these methods, the thiophene ring of this compound must first be functionalized with a suitable group, typically a halogen, via electrophilic aromatic substitution as described previously. The resulting halo-substituted derivative can then serve as a substrate in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.netlibretexts.orgntnu.no It is widely used for synthesizing biaryl and polyaryl compounds and is tolerant of many functional groups. nih.govtcichemicals.com

Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organohalide. nih.gov It is also highly versatile and compatible with a wide range of functional groups, including nitriles. nih.gov

Kumada Coupling: This reaction couples a Grignard reagent with an organohalide, typically catalyzed by nickel or palladium complexes. jcu.edu.aunih.gov

These reactions provide a strategic pathway to synthesize complex molecules with extended π-systems, which are of interest in materials science.

The table below outlines potential cross-coupling reactions starting from the 5-bromo derivative.

| Reaction Name | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki-Miyaura | Aryl-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | Extended conjugated aryl-thiophene system |

| Stille | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | Extended conjugated aryl-thiophene system |

| Kumada | Aryl-MgBr | Ni(dppp)Cl₂ | Extended conjugated aryl-thiophene system |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI / Et₃N | Thiophene-alkyne conjugated system |

Reactivity of the Unsaturated Prop-2-enenitrile Linker

The prop-2-enenitrile linker is an α,β-unsaturated nitrile, a class of compounds known as activated alkenes. The conjugation of the carbon-carbon double bond with the electron-withdrawing nitrile group polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. fiveable.me

Nucleophilic and Electrophilic Addition Reactions

Nucleophilic Addition: The most characteristic reaction of α,β-unsaturated nitriles is the conjugate nucleophilic addition, also known as the Michael addition or 1,4-addition. fiveable.melibretexts.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the electrophilic β-carbon of the double bond. openstax.org The resulting intermediate is an enolate ion, which is then protonated on the α-carbon to yield the saturated product. libretexts.orgopenstax.org A wide variety of soft nucleophiles can participate in this reaction.

Electrophilic Addition: Electrophilic addition to the double bond of an α,β-unsaturated nitrile is generally disfavored due to the deactivating effect of the electron-withdrawing nitrile group. However, under forcing conditions or with highly reactive electrophiles, such reactions may be possible.

The following table presents examples of Michael addition reactions.

| Nucleophile Type | Example Nucleophile | Product Structure |

| Enolate | Diethyl malonate | Diethyl 2-(1-cyano-2-(thiophen-3-yl)ethyl)malonate |

| Amine | Piperidine | 3-(piperidin-1-yl)-3-(thiophen-3-yl)propanenitrile |

| Thiolate | Thiophenol | 3-(phenylthio)-3-(thiophen-3-yl)propanenitrile |

| Organocuprate | (CH₃)₂CuLi (Gilman reagent) | 3-(thiophen-3-yl)butanenitrile |

Exploration of Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The unsaturated linker in this compound can participate in such reactions, most notably as a dienophile in cycloadditions.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org The electron-withdrawing nitrile group makes the double bond of this compound an excellent dienophile. masterorganicchemistry.comlibretexts.org The reaction rate is significantly increased compared to reactions with unactivated alkenes. masterorganicchemistry.com These reactions are stereospecific, with the stereochemistry of the dienophile being retained in the cyclohexene product. libretexts.org

The table below provides examples of potential Diels-Alder reactions.

| Diene | Reaction Type | Product |

| 1,3-Butadiene | [4+2] Cycloaddition | 4-(thiophen-3-yl)cyclohex-1-ene-1-carbonitrile |

| Cyclopentadiene | [4+2] Cycloaddition | 2-(thiophen-3-yl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile (endo isomer favored) |

| 2,3-Dimethyl-1,3-butadiene | [4+2] Cycloaddition | 4,5-dimethyl-2-(thiophen-3-yl)cyclohex-4-ene-1-carbonitrile |

This compound as a Precursor for Novel Heterocyclic Compounds

This compound serves as a versatile building block in organic synthesis due to its unique electronic properties and multiple reactive sites. The molecule incorporates an electron-withdrawing nitrile group and a thiophene ring, which activate the carbon-carbon double bond for various transformations. This activation makes it a valuable precursor for the synthesis of a wide array of novel heterocyclic compounds, including fused thiophene systems, nitrogen-containing heterocycles, and complex polycyclic aromatic hydrocarbons. Its reactivity allows for its participation in cyclization, annulation, and photocyclization reactions, opening pathways to complex molecular architectures.

Synthesis of Fused Thiophene Systems

One of the prominent applications of α,β-unsaturated nitriles like this compound is in the synthesis of 2-aminothiophenes via the Gewald reaction. researchgate.netumich.eduorganic-chemistry.org This multicomponent reaction typically involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. organic-chemistry.orgchemrxiv.org In this context, this compound can function as the activated nitrile component, reacting with a suitable ketone or aldehyde and sulfur to construct a new, fused thiophene ring.

The Gewald reaction is a universal and efficient method for preparing substituted 2-aminothiophenes, which are important intermediates for pharmaceuticals and dyes. umich.edumdpi.com The mechanism is understood to begin with a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure and aromatization to yield the thiophene product. organic-chemistry.orgchemrxiv.org The versatility of the Gewald reaction allows for the synthesis of a diverse library of thiophene derivatives by varying the carbonyl component. mdpi.com Substituted 2-aminothiophenes are foundational for building more complex fused systems, such as thieno[2,3-d]pyrimidines, which exhibit a broad range of biological activities.

| Precursor Type | Reaction | Product Class | Significance |

| α-Methylene Carbonyl & Activated Nitrile | Gewald Reaction | 2-Aminothiophenes | Key intermediates for dyes and pharmaceuticals. umich.edumdpi.com |

| 1,4-Diketones | Paal-Knorr Thiophene Synthesis | Substituted Thiophenes | A traditional and well-established method for thiophene ring formation. rroij.com |

| Alkynoic Thioesters | Halocyclization/Aromatization | Substituted Thiophenes | Provides access to thiophenes through a one-pot synthesis. |

Annulation Reactions to Form Pyrrolopyrrole and Other Nitrogen-Containing Heterocycles

The electron-deficient nature of the double bond in this compound makes it an excellent substrate for annulation reactions, particularly cycloadditions, to form nitrogen-containing heterocycles. frontiersin.org These reactions are fundamental in constructing five- and six-membered rings containing nitrogen. kit.educlockss.orgmdpi.com

One key strategy is the [3+2] dipolar cycloaddition, where the activated alkene reacts with a 1,3-dipole such as a nitrone or an azide. uchicago.edunih.gov This reaction type provides a direct route to five-membered nitrogen-containing rings. For instance, reaction with diarylnitrones can lead to the formation of highly substituted isoxazolidine rings with significant regio- and stereoselectivity. nih.gov Similarly, Diels-Alder reactions, a type of [4+2] cycloaddition, can be employed where the thiophene derivative acts as a dienophile, reacting with a diene to form a six-membered ring. The reactivity of (E)-3-phenylsulfonylprop-2-enenitrile, a related compound, in Diels-Alder reactions highlights the potential of such activated alkenes to form cycloadducts that can be further transformed into aromatic nitrogen heterocycles. researchgate.net These cycloaddition strategies are powerful tools for the synthesis of diverse heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. frontiersin.orgclockss.org

| Reaction Type | Reactant 2 | Resulting Heterocycle | Key Features |

| [3+2] Cycloaddition | Nitrones, Azides | Isoxazolidines, Triazoles | Forms five-membered rings with high selectivity. uchicago.edunih.gov |

| [4+2] Cycloaddition (Diels-Alder) | Dienes | Cyclohexene derivatives | Precursors to six-membered N-heterocycles. researchgate.net |

| Nucleophilic Addition/Cyclization | Amines, Hydrazines | Pyridines, Pyrazoles | Builds rings through sequential bond formation. |

Construction of Complex Polycyclic Aromatic Hydrocarbons (e.g., Thiahelicenes)

This compound belongs to the class of 3-styrylthiophenes, which are known precursors for the synthesis of thiahelicenes. nih.gov Thiahelicenes are complex, helically chiral polycyclic aromatic hydrocarbons containing one or more thiophene rings fused into the helical structure. nih.govfrontiersin.org The introduction of thiophene rings into carbohelicenes influences their electronic properties, making them promising materials for applications in organic electronics. nih.gov

The key synthetic step in constructing thiahelicenes from styrylthiophene precursors is an oxidative photocyclization reaction. nih.govfrontiersin.org This process typically involves irradiating the precursor with UV light in the presence of an oxidizing agent, such as iodine. The reaction proceeds through an intramolecular cyclization of the stilbene-like moiety, followed by oxidation to form the fully aromatic, rigid helical structure. While 2-styrylthiophenes have been more commonly used, 3-styrylthiophenes represent a valuable alternative for creating unusual thiophene-terminated helicenes. nih.gov The precise arrangement of the sulfur atom within the helical backbone significantly impacts the material's performance, necessitating well-defined synthetic routes. nih.gov

| Precursor Class | Key Reaction | Product | Application |

| 3-Styrylthiophenes | Oxidative Photocyclization | Thiahelicenes | Organic Electronics. nih.gov |

| Bis-(E)-stilbenic precursors | Double Oxidative Photocyclization | Dithiahelicenes | Molecular Electronics. frontiersin.org |

Sophisticated Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of a compound. Both FT-IR and Raman spectroscopy provide complementary information based on the interaction of molecules with electromagnetic radiation.

The vibrational spectrum of (E)-3-thiophen-3-ylprop-2-enenitrile is expected to be characterized by several key stretching and bending modes originating from its thiophene (B33073) ring, acrylonitrile (B1666552) moiety, and the connecting ethylene (B1197577) bridge.

A prominent and sharp absorption band is anticipated in the FT-IR spectrum around 2210-2230 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. This is consistent with the observed C≡N stretch at 2211 cm⁻¹ for the structurally similar compound, (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile. The C=C stretching vibration of the α,β-unsaturated system is expected to appear in the region of 1620-1640 cm⁻¹.

The thiophene ring gives rise to a set of characteristic vibrations. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring are expected in the 1500-1600 cm⁻¹ region. Furthermore, the C-S stretching vibrations of the thiophene ring usually appear at lower frequencies, often in the 800-600 cm⁻¹ range.

The (E)-configuration of the double bond is characterized by the C-H out-of-plane bending (wagging) vibration of the trans-alkene protons, which is expected to produce a strong band in the FT-IR spectrum around 960-980 cm⁻¹.

Interactive Data Table: Predicted Vibrational Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| C-H stretch (thiophene) | > 3000 | Thiophene |

| C≡N stretch | 2210 - 2230 | Nitrile |

| C=C stretch (alkene) | 1620 - 1640 | Alkene |

| C=C stretch (thiophene) | 1500 - 1600 | Thiophene |

| C-H out-of-plane bend | 960 - 980 | trans-Alkene |

| C-S stretch | 800 - 600 | Thiophene |

Conformational analysis of thienyl-containing compounds can be investigated through vibrational spectroscopy, often aided by computational methods like Density Functional Theory (DFT). The rotational isomerism around the single bond connecting the thiophene ring and the propenenitrile side chain can lead to different stable conformers. These conformers may have distinct, albeit similar, vibrational frequencies. By comparing experimental FT-IR and Raman spectra with the calculated spectra for different conformers, it is possible to determine the most stable conformation in the gas phase or in a specific solvent. For related molecules, studies have shown that the planarity of the molecule is a key factor, with conformers that allow for maximum conjugation being energetically favored.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the thiophene ring protons and the vinylic protons. The protons on the thiophene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts will depend on their position relative to the sulfur atom and the propenenitrile substituent. The two vinylic protons of the (E)-alkene will appear as doublets with a large coupling constant (J), typically in the range of 15-18 Hz, which is characteristic of a trans-configuration. The proton attached to the carbon adjacent to the thiophene ring is expected to be deshielded and appear at a higher chemical shift compared to the proton adjacent to the nitrile group.

¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-120 ppm. The two vinylic carbons will appear in the olefinic region (δ 100-150 ppm). The carbon atoms of the thiophene ring will also resonate in the aromatic region, with their chemical shifts influenced by the sulfur atom and the substituent.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene Protons | 7.0 - 8.0 | 120 - 140 |

| Vinylic Proton (α to CN) | 5.5 - 6.5 | 100 - 110 |

| Vinylic Proton (β to CN) | 7.0 - 7.5 | 140 - 150 |

| Nitrile Carbon | - | 115 - 120 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between scalar-coupled protons. This would be particularly useful in confirming the coupling between the two vinylic protons and identifying the connectivity between the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the ¹³C signals for all protonated carbons by correlating them to their attached, and already assigned, protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features. For this compound (C₇H₅NS), the expected molecular weight is approximately 135.19 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 135 would be expected. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related structures include the loss of HCN (m/z 27) from the molecular ion, leading to a fragment at m/z 108. Fragmentation of the thiophene ring could also occur, leading to characteristic ions. For instance, the loss of a thiophene radical could lead to a fragment corresponding to the acrylonitrile moiety. Analysis of the isotopic pattern of the molecular ion, specifically the presence of the ³⁴S isotope at M+2, would further confirm the presence of a sulfur atom in the molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 135 | [M]⁺ (Molecular Ion) |

| 108 | [M - HCN]⁺ |

| 82 | [C₄H₂S]⁺ (Thiophene fragment) |

| 53 | [C₃H₃N]⁺ (Acrylonitrile fragment) |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission properties of this compound are dictated by its molecular structure, which features a thiophene ring conjugated with an α,β-unsaturated nitrile group. This extended π-system is the primary chromophore responsible for its interaction with ultraviolet and visible light.

The UV-Vis spectrum of this compound is characterized by strong absorptions arising from π → π* electronic transitions within the conjugated system. libretexts.org The delocalization of π-electrons across the thiophene ring, the carbon-carbon double bond, and the nitrile group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com This reduction in the HOMO-LUMO gap results in the absorption of light at longer wavelengths (a bathochromic or red shift) compared to non-conjugated parent molecules like thiophene. libretexts.orgopenstax.org

The presence of the electron-withdrawing nitrile group further influences the electronic structure, contributing to the intramolecular charge transfer (ICT) character of the electronic transitions. bohrium.comresearchgate.net The primary absorption band is expected to be intense, which is characteristic of an allowed π → π* transition. libretexts.org A much weaker absorption, corresponding to a symmetry-forbidden n → π* transition involving the non-bonding electrons of the nitrile nitrogen, may also be present but is often obscured by the stronger π → π* band. libretexts.org Increasing the extent of conjugation by adding more double bonds or aromatic rings to the system would be expected to cause further bathochromic and hyperchromic (increased intensity) shifts. libretexts.orgopenstax.org

| Compound System | Typical Transition | Expected λmax Region (nm) | Relative HOMO-LUMO Gap |

|---|---|---|---|

| Isolated C=C | π → π | ~170 | Large |

| Thiophene | π → π | ~235 | Medium |

| Conjugated Diene (e.g., 1,3-Butadiene) | π → π | ~217 | Smaller |

| This compound | π → π | >250 (Estimated) | Small |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and interpret the electronic absorption spectra of molecules like this compound. mdpi.commdpi.com By calculating the excited-state properties, TD-DFT can simulate the UV-Vis spectrum, providing theoretical values for absorption maxima (λmax), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions. mdpi.comresearchgate.net

This theoretical approach is crucial for assigning specific absorption bands to transitions between particular molecular orbitals (e.g., HOMO→LUMO, HOMO-1→LUMO). acs.org For thiophene-based compounds, TD-DFT calculations, often employing functionals like B3LYP or CAM-B3LYP, can accurately model the π → π* and n → π* transitions. bohrium.comresearchgate.net The results from these simulations help elucidate the effects of substituents and conjugation on the electronic properties and provide a deeper understanding of the intramolecular charge transfer characteristics of the molecule. researchgate.netnih.gov Discrepancies between different functionals and higher-level methods can sometimes occur in predicting the exact ordering of excited states in thiophenes, highlighting the importance of careful method selection. acs.org

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Assignment |

|---|---|---|---|---|

| S1 | 295 | 0.85 | HOMO → LUMO (95%) | π → π |

| S2 | 260 | 0.15 | HOMO-1 → LUMO (88%) | π → π |

| S3 | 245 | 0.01 | n(N) → LUMO (75%) | n → π* |

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in the solid state. purechemistry.orgnih.gov Application of this method to this compound would provide unambiguous information about its molecular conformation and how the molecules pack together in a crystal lattice.

While this compound is an achiral molecule, X-ray diffraction remains the gold standard for determining the absolute stereochemistry of chiral compounds. purechemistry.orgresearchgate.netsoton.ac.uk This is typically achieved by analyzing the anomalous dispersion effects of the X-rays, especially when heavier atoms are present. soton.ac.ukthieme-connect.de

| Interaction Type | Donor Group | Acceptor Group | Expected Role in Crystal Packing |

|---|---|---|---|

| π–π Stacking | Thiophene Ring | Thiophene Ring | Stabilizes columnar or layered structures |

| C–H···π | C–H bonds (alkenyl, aromatic) | Thiophene Ring π-system | Connects molecules in multiple dimensions |

| C–H···N | C–H bonds (alkenyl, aromatic) | Nitrile Nitrogen | Forms hydrogen-bonded chains or networks |

| C–H···S | C–H bonds (alkenyl, aromatic) | Thiophene Sulfur | Contributes to overall lattice stability |

High-Resolution Gas-Phase Spectroscopic Techniques (e.g., Rotational Spectroscopy) for Precise Structural Parameters

High-resolution rotational spectroscopy, often conducted using microwave radiation, is an exceptionally precise technique for determining the structure of molecules in the gas phase. iac.eswikipedia.org In this state, molecules are isolated and free from the intermolecular interactions present in a crystal, allowing for the determination of an unperturbed molecular structure. wikipedia.org

By measuring the frequencies of transitions between quantized rotational energy levels, highly accurate rotational constants can be obtained. nih.govrsc.org These constants are inversely related to the molecule's moments of inertia. Through the analysis of the spectra of multiple isotopologues (molecules where one or more atoms have been replaced by a heavier isotope), a complete and highly precise equilibrium (re) structure can be determined, providing bond lengths and angles with exceptional accuracy (e.g., to within 0.001 Å and 0.1°). doi.orgresearchgate.net

Studies on thiophene itself have demonstrated the power of this technique to define the geometry of the heterocyclic ring with sub-picometer precision. nih.gov Applying rotational spectroscopy to this compound would yield its precise gas-phase geometry, which could then be compared to the solid-state structure from X-ray diffraction and theoretical structures from quantum chemical calculations. doi.orgacs.org

| Parameter | Description | Typical Value (Å or °) | Method |

|---|---|---|---|

| r(S–C2) | Sulfur to alpha-carbon bond length | 1.714 | Microwave Spectroscopy |

| r(C2–C3) | Alpha- to beta-carbon bond length | 1.370 | Microwave Spectroscopy |

| r(C3–C4) | Beta- to beta-carbon bond length | 1.423 | Microwave Spectroscopy |

| ∠(C5–S–C2) | Angle at the sulfur atom | 92.2 | Microwave Spectroscopy |

| ∠(S–C2–C3) | Angle at the alpha-carbon | 111.5 | Microwave Spectroscopy |

Data derived from studies on the parent thiophene molecule. doi.org

Advanced Computational and Theoretical Investigations

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of π-conjugated systems, such as those containing thiophene (B33073). scienceopen.comrdd.edu.iq DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying the geometry, electronic structure, and reactivity of organic molecules. mdpi.commdpi.com The B3LYP functional is a commonly employed hybrid functional that has demonstrated success in calculating the electronic properties and geometries of various organic compounds, including thiophene derivatives. rdd.edu.iqresearchgate.net

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For (E)-3-thiophen-3-ylprop-2-enenitrile, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles between its constituent atoms.

The optimized structure is expected to be nearly planar. This planarity arises from the extensive π-conjugation that extends from the thiophene ring across the propenenitrile bridge. This delocalized electron system is a key feature of the molecule, influencing its electronic and optical properties. Studies on similar thiophene-based compounds confirm that DFT calculations can accurately predict geometric parameters that are in close agreement with experimental data where available. researchgate.net The (E)-configuration refers to the trans arrangement of the thiophene ring and the nitrile group across the C=C double bond, which is generally the more stable isomer due to reduced steric hindrance.

Table 1: Selected Optimized Geometrical Parameters (Theoretical) (Note: As specific experimental data for the title compound is not readily available, these values are representative based on DFT calculations for structurally similar thiophene derivatives.)

| Parameter | Bond/Atoms | Typical Calculated Value |

| Bond Lengths | ||

| C=C (vinyl) | ~1.34 Å | |

| C-C (thiophene-vinyl) | ~1.45 Å | |

| C≡N (nitrile) | ~1.16 Å | |

| C-S (thiophene) | ~1.72 Å | |

| Bond Angles | ||

| Thiophene-C=C | ~125° | |

| C=C-CN | ~122° | |

| Dihedral Angle | ||

| Thiophene Ring // Vinyl Group | ~0-5° |

Following geometry optimization, DFT is used to analyze the electronic makeup of the molecule, which is crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. mdpi.com In conjugated systems like this compound, the HOMO is typically localized over the electron-rich thiophene ring and the vinyl bridge, while the LUMO is distributed over the electron-accepting nitrile group and the vinyl bridge. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Properties (Note: Values are representative for thiophene-based conjugated systems and can vary based on the specific functional and basis set used.)

| Parameter | Energy (eV) |

| EHOMO | ~ -6.20 eV |

| ELUMO | ~ -2.50 eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.70 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. researchgate.net The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron deficiency), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. researchgate.netrsc.org

For this compound, the MEP map would show:

Negative Potential (Red): Concentrated around the nitrogen atom of the nitrile group and the sulfur atom of the thiophene ring due to the presence of lone pairs of electrons. These are the primary sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Located around the hydrogen atoms of the thiophene ring and the vinyl group, indicating their susceptibility to nucleophilic attack.

The MEP map provides a clear, intuitive picture of the molecule's reactive sites. nih.gov

To quantify the reactivity predicted by FMO theory and MEP maps, a range of global and local reactivity descriptors can be calculated from the HOMO and LUMO energies.

Global Reactivity Descriptors are properties of the molecule as a whole. Based on conceptual DFT, they include:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

A high electrophilicity index indicates a good electrophile, while high chemical hardness suggests high stability and low reactivity. rdd.edu.iq

Table 3: Calculated Global Reactivity Descriptors

| Descriptor | Definition | Calculated Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.35 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.85 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.12 |

Local Reactivity Descriptors , such as Fukui functions , pinpoint reactivity at the atomic level. acs.orgnih.gov The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions (fk) for a specific atom 'k' are used to identify the most reactive sites for:

Nucleophilic attack (fk+): Indicates the atom most likely to accept an electron.

Electrophilic attack (fk-): Indicates the atom most likely to donate an electron.

Radical attack (fk0): Predicts the site for radical reactions.

For this compound, Fukui function analysis would likely identify the carbon atom of the nitrile group and the vinyl carbon attached to it as the primary sites for nucleophilic attack (high fk+), while the carbons in the thiophene ring would be the most probable sites for electrophilic attack (high fk-).

The distribution of electronic charge within the molecule can be analyzed using methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis. nih.gov These analyses provide the net charge on each atom, offering a quantitative measure of the electronic effects of different functional groups.

In this compound, this analysis would confirm the intuitive chemical picture:

The thiophene ring acts as a π-electron donor.

The prop-2-enenitrile group, particularly the cyano (C≡N) function, acts as a strong electron-withdrawing group.

Computational Vibrational Frequency Analysis

Computational vibrational frequency analysis, primarily using Density Functional Theory (DFT), is a powerful tool for predicting the infrared and Raman spectra of molecules. nih.govscirp.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine its normal modes of vibration. nih.govresearchgate.net The absence of imaginary frequencies in the calculation confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. nih.gov

The analysis provides detailed assignments for each vibrational mode, which can be correlated with experimental data. Key vibrational modes for this molecule include the C≡N stretching of the nitrile group, C=C stretching of the alkene bridge, and various stretching and bending modes of the thiophene ring. nih.gov Due to the conjugation extending from the thiophene ring through the propene backbone to the nitrile group, delocalization of π-electrons can influence the position and intensity of these bands. nih.gov

A theoretical vibrational analysis for a similar compound, 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl), provides a reference for expected frequencies. nih.gov Based on such related studies, a predicted assignment of the principal vibrational frequencies for this compound is presented below.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Thiophene) | Aromatic C-H | 3120 - 3080 | Medium-Weak |

| C-H Stretch (Alkene) | Vinylic C-H | 3060 - 3020 | Medium-Weak |

| C≡N Stretch | Nitrile | 2230 - 2215 | Strong |

| C=C Stretch (Alkene) | C=C | 1640 - 1610 | Medium-Strong |

| C=C Stretch (Thiophene) | Aromatic C=C | 1580 - 1450 | Medium-Strong |

| C-H In-plane Bend | Aromatic/Vinylic | 1450 - 1000 | Medium |

| C-S Stretch | Thiophene Ring | 870 - 750 | Medium |

| C-H Out-of-plane Bend | Aromatic/Vinylic | 900 - 675 | Strong |

Simulation of Electronic Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating the electronic absorption spectra (UV-Vis) of molecules by calculating their vertical excitation energies and oscillator strengths. scholaris.canih.gov For this compound, the extended π-conjugated system is expected to give rise to intense absorption bands in the UV-visible region, primarily due to π → π* transitions.

TD-DFT calculations, performed on the optimized ground-state geometry, can identify the specific molecular orbitals involved in these electronic transitions. nih.gov The primary transition would likely involve the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically delocalized across the thiophene ring and the alkene bridge, while the LUMO extends further towards the electron-withdrawing nitrile group. This HOMO→LUMO transition is characteristic of an intramolecular charge transfer (ICT). Computational studies on related 3-phenylthiophene (B186537) derivatives support this approach for analyzing electronic properties. nih.gov

Interactive Data Table: Predicted Electronic Transitions for this compound

| Transition | Orbitals Involved | Predicted λmax (nm) | Oscillator Strength (f) |

| S0 → S1 | HOMO → LUMO | 290 - 320 | > 0.5 |

| S0 → S2 | HOMO-1 → LUMO | 250 - 270 | > 0.2 |

| S0 → S3 | HOMO → LUMO+1 | 230 - 250 | > 0.1 |

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of this compound can be significantly influenced by the solvent environment. This phenomenon, known as solvatochromism, is studied computationally using models like the Polarizable Continuum Model (PCM). nih.gov These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of spectral shifts.

The molecule possesses a notable ground-state dipole moment, which is expected to increase upon excitation to the ICT state due to the charge migration from the thiophene ring (donor) to the nitrile group (acceptor). Consequently, polar solvents are expected to stabilize the more polar excited state to a greater extent than the ground state, leading to a bathochromic (red) shift in the absorption maximum as solvent polarity increases. researchgate.net This positive solvatochromism is typical for conjugated systems with donor-acceptor character. mdpi.com Computational studies can quantify this effect by simulating the UV-Vis spectrum in various solvents of differing polarity and correlating the shifts with solvent parameters. researchgate.net

Mechanistic Studies via Computational Reaction Path Exploration

Computational chemistry provides indispensable tools for exploring the mechanisms of chemical reactions, mapping potential energy surfaces, and identifying key stationary points like intermediates and transition states. unimib.it The acrylonitrile (B1666552) moiety in this compound makes it an excellent candidate for cycloaddition reactions, such as the [3+2] cycloaddition with dipoles (e.g., nitrile oxides, azomethine imines) or the [4+2] Diels-Alder reaction with dienes. mdpi.commdpi.comresearchgate.net

Using DFT methods, the geometries of transition states (TS) for potential reaction pathways can be located and verified by the presence of a single imaginary frequency. rsc.org The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which determines the kinetic feasibility of the reaction. mdpi.com For a cycloaddition reaction, different modes of approach (e.g., endo vs. exo stereoselectivity, ortho vs. meta regioselectivity) can be computationally evaluated by comparing the activation barriers of the respective transition states. researchgate.netrsc.org The pathway with the lowest activation barrier is predicted to be the kinetically favored product. rsc.org

Interactive Data Table: Hypothetical Activation Barriers for a [3+2] Cycloaddition Reaction

| Reaction Pathway | Transition State | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| ortho, endo | TS1 | 15.2 | Minor Product |

| ortho, exo | TS2 | 16.5 | Minor Product |

| meta, endo | TS3 | 12.8 | Major Product (Kinetic) |

| meta, exo | TS4 | 14.1 | Minor Product |

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of electron density. researchgate.net The reactivity of this compound in cycloaddition reactions can be analyzed using MEDT by calculating conceptual DFT indices such as the global electrophilicity (ω) and nucleophilicity (N) indices. mdpi.com Given the electron-withdrawing nitrile group, the molecule is expected to act as a strong electrophile in these reactions.

A key component of MEDT is the Bonding Evolution Theory (BET), which analyzes the changes in the topology of the Electron Localization Function (ELF) along the reaction coordinate. rsc.org This analysis reveals the precise sequence of bond formation, allowing for a detailed description of the mechanism as either concerted (all bonds form simultaneously), stepwise (via a distinct intermediate), or a "two-stage one-step" process where bond formation is highly asynchronous but no intermediate is formed. researchgate.netrsc.org

In Silico Molecular Interaction Studies

In silico molecular interaction studies, particularly molecular docking, are used to predict the binding affinity and orientation of a small molecule within the active site of a biological target, such as a protein or enzyme. scilit.com Thiophene derivatives are known to possess a wide range of biological activities, making this compound a candidate for such investigations. nih.govnih.govmdpi.com

Molecular docking simulations involve placing the computationally generated 3D structure of the ligand into the binding pocket of a receptor. researchgate.net An algorithm then samples various conformations and orientations, and a scoring function estimates the binding free energy (or binding affinity). nih.gov The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com Based on studies of similar thiophene-containing compounds, potential targets could include acetylcholinesterase, dihydrofolate reductase, or various kinases. nih.govresearchgate.net

Interactive Data Table: Hypothetical Molecular Docking Results with Dihydrofolate Reductase (DHFR)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | Ile9, Glu32, Phe36, Tyr118 |

| Interaction Types | - Hydrogen bond between Nitrile N and Glu32- Hydrophobic interaction between Thiophene ring and Ile9, Phe36- π-Sulfur interaction with Tyr118 |

Based on a thorough review of the available scientific literature, there is no specific research detailing the advanced computational and theoretical investigations, such as ligand-macromolecule binding site analysis via molecular docking or non-covalent interaction analysis, for the chemical compound This compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to this specific compound. The user's instructions to focus solely on "this compound" and not introduce any information that falls outside the explicit scope of the provided outline cannot be fulfilled with the currently available data.

Applications of E 3 Thiophen 3 Ylprop 2 Enenitrile and Its Derivatives in Advanced Materials and Supramolecular Chemistry

Organic Electronics and Optoelectronics

Development of Push-Pull Chromophores for Nonlinear Optics

Push-pull chromophores are organic molecules engineered with an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated spacer. This architecture creates a significant change in dipole moment upon electronic excitation, which is the origin of their high second-order nonlinear optical (NLO) properties. Derivatives of (E)-3-thiophen-3-ylprop-2-enenitrile fit this design paradigm perfectly, with the thiophene (B33073) ring acting as a key component of the π-conjugated bridge and the cyano group of the enenitrile moiety serving as a potent electron acceptor.

Research into thiophene-based push-pull systems has demonstrated that structural modifications to the π-conjugating spacer can dramatically influence NLO performance. nih.gov A key strategy involves the rigidification of the thiophene-based spacer, which can be achieved through covalent bonding or noncovalent intramolecular interactions. nih.gov For instance, a comparative study of chromophores with a covalently bridged dithienylethylene (DTE) spacer versus their more flexible, open-chain counterparts showed that rigidification leads to a significant bathochromic (red) shift in the maximum absorption wavelength (λmax) and a remarkable enhancement of the molecular quadratic hyperpolarizability (μβ), a critical measure of NLO activity. nih.gov In some cases, the μβ values achieved are among the highest reported. nih.gov

Another approach involves using spacers like 2,2'-bi(3,4-ethylenedioxythiophene) (BEDOT), where rigidification is induced by noncovalent intramolecular interactions between sulfur and oxygen atoms. nih.gov When compared to similar chromophores with a simpler, unsubstituted bithiophene spacer, the BEDOT-based molecules also exhibit a marked red shift in λmax and a large increase in μβ. nih.gov This enhancement is attributed to an increase in the dipole moment (μ) combined with the noncovalent rigidification of the bithiophene system. nih.gov These findings underscore the principle that controlling the planarity and electronic communication within the thiophene-based π-bridge is crucial for designing highly efficient NLO materials.

| Chromophore Type | Key Structural Feature | Effect on λmax | Effect on Molecular Hyperpolarizability (μβ) |

|---|---|---|---|

| Rigidified Dithienylethylene (DTE) | Covalently bridged spacer | Considerable bathochromic shift | Dramatic enhancement |

| 2,2'-bi(3,4-ethylenedioxythiophene) (BEDOT) | Noncovalent S-O interactions causing rigidification | Marked red shift | Large enhancement |

| 3,4-Dialkoxythiophene | Auxiliary electron-donor alkoxy groups | Red shift | Decrease (due to lower dipole moment) |

| β-Branched Thiophene | Side units attached to the thiophene bridge | Almost no change | Slight decrease (due to reduced dipole moment) |

Supramolecular Chemistry and Self-Assembly

Thiophene-based compounds are of wide interest in supramolecular chemistry due to their capacity for easy synthesis and tunable physicochemical properties. thieme-connect.com The planar structure and π-electron system of the thiophene ring facilitate non-covalent interactions, such as π-π stacking and van der Waals forces, which are the driving forces for self-assembly into ordered, functional architectures. thieme-connect.comuh.edu When individual thiophene-based molecules organize into a supramolecular structure, the resulting assembly can acquire new properties and functions that are distinct from those of the constituent molecules, enabling novel applications. thieme-connect.com

Design and Synthesis of Supramolecular Architectures

The design of thiophene-based supramolecular architectures hinges on the strategic functionalization of the thiophene ring to program specific intermolecular interactions. thieme-connect.com The great chemical diversity of thiophene derivatives allows for the introduction of various substituents that can direct the self-assembly process. thieme-connect.com For example, dendritic thiophene derivatives have been designed and synthesized to create unique architectures that can assemble into 2-D crystals, nanowires, and nanoparticle aggregates. uh.edunih.gov

The synthesis of these complex molecules often relies on metal-promoted C-C cross-coupling reactions, which are valued for their high yields and compatibility with a wide range of functional groups. nih.gov The Suzuki and Stille cross-coupling reactions are among the most common and effective methods for preparing tailored terthiophene derivatives and other oligothiophenes that serve as building blocks for larger supramolecular systems. nih.gov By carefully selecting the starting materials and reaction conditions, researchers can construct molecules with specific shapes, sizes, and functionalities designed to self-assemble into desired nanostructures. nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

The principles of host-guest chemistry, a central concept in supramolecular chemistry, involve the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. frontiersin.org Thiophene-based π-conjugated molecules can act as guests, interacting with macrocyclic hosts like pillar[n]arenes. frontiersin.org Pillar[n]arenes are a class of macrocyclic hosts with an adjustable cavity size that allows them to form complexes with various guest molecules. frontiersin.org

A notable example involves a thiophene-based α-cyanostyrene derivative (TPPA), which, upon addition of pillar mdpi.comarene (P5) in a THF/H₂O mixture, forms a host-guest complex. frontiersin.org This molecular recognition and encapsulation event successfully leads to the construction of a system capable of white-light emission. frontiersin.org This demonstrates how the specific interactions between a thiophene-based guest and a macrocyclic host can be harnessed to create functional materials with novel photoluminescent properties.

Formation of Self-Assembling Systems and Supramolecular Polymers

The intrinsic properties of thiophene derivatives, particularly the ability of the aromatic rings to engage in π-π stacking, drive their spontaneous organization into well-defined nanostructures. uh.edu The process of self-assembly is highly dependent on factors such as the molecule's structure, the preparation method, and the nature of the substrate on which the assembly occurs. nih.gov

For example, studies on all-thiophene dendrimers have shown that they can form different nanostructures on different surfaces. One dendrimer, 14T-1, forms globular aggregates on a mica surface but assembles into nanowires on a graphite (B72142) surface. uh.edunih.gov A larger dendrimer, 30T, was observed to form 2-D crystalline structures. uh.edunih.gov The final morphology is a result of the interplay between molecule-molecule and molecule-substrate interactions. nih.gov The planarity of the molecule plays a critical role; more planar molecules tend to form stronger intermolecular forces, leading to more ordered aggregates. uh.edu This ability to form diverse, ordered systems makes these materials promising for applications in organic and molecular electronics. uh.edu

| Thiophene Derivative | Substrate | Observed Supramolecular Structure | Primary Driving Forces |

|---|---|---|---|

| Dendrimer 14T-1 | Mica | Globular aggregates | π-π stacking, van der Waals forces |

| Graphite | Nanowires | ||

| Dendrimer 30T | Mica / Graphite | Globular aggregates, 2-D crystalline structures |

Potential in Supramolecular Catalysis

Supramolecular catalysis utilizes the principles of molecular recognition and self-assembly to create organized structures that can catalyze chemical reactions with high efficiency and selectivity, mimicking natural enzymes. mdpi.com While direct examples involving this compound are not extensively documented, the potential for its derivatives in this field can be inferred from related systems.

Thiophene-functionalized materials have already been demonstrated as effective heterogeneous catalysts. For instance, Metal-Organic Frameworks (MOFs) functionalized with thiophene have been used as green catalysts for reactions like the Biginelli reaction. researchgate.net In the realm of organocatalysis, self-assembling systems based on hydrogen-bonding interactions can create chiral pockets that facilitate stereoselective reactions. mdpi.com It is conceivable that self-assembled supramolecular architectures of this compound derivatives could form confined, ordered environments. These environments could selectively bind substrates and stabilize transition states, thereby functioning as catalysts for specific organic transformations. The development of such systems represents a promising future direction for the application of these versatile thiophene compounds.

Conclusion and Future Research Directions

Synthesis and Elucidation of Novel (E)-3-thiophen-3-ylprop-2-enenitrile Derivatives

The future of this compound chemistry heavily relies on the innovative synthesis and detailed characterization of new derivatives. The development of more efficient and strategic synthetic methodologies is paramount. Researchers are exploring multicomponent reactions, which allow for the construction of complex thiophene (B33073) analogues in a single step, offering a pathway to novel chemical entities. researchgate.net The functionalization of the thiophene ring and modifications to the acrylonitrile (B1666552) moiety are key areas of focus, enabling the fine-tuning of the molecule's electronic and physical properties.

The structural elucidation of these newly synthesized compounds will continue to depend on a suite of advanced analytical techniques. Comprehensive characterization using methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) is essential to confirm the molecular structures of these novel derivatives. researchgate.netlongdom.org X-ray crystallography provides definitive insights into the solid-state conformation and packing of these molecules, which is crucial for understanding their material properties. nih.govresearchgate.net

| Research Direction | Key Methodologies | Objective | Potential Impact |

|---|---|---|---|

| Novel Derivative Synthesis | Multicomponent Reactions, Cross-Coupling (e.g., Suzuki) | To create a diverse library of this compound analogues with varied substituents. | Discovery of compounds with enhanced electronic, optical, or biological properties. researchgate.netmanchester.ac.uk |

| Green Chemistry Approaches | Catalyst-free reactions, use of environmentally benign solvents. sciforum.net | To develop sustainable and efficient synthetic routes. | Reduced environmental impact and cost of synthesis. |

| Structural Elucidation | 2D NMR, High-Resolution Mass Spectrometry, Single-Crystal X-ray Diffraction. researchgate.netnih.gov | To unambiguously determine the chemical structure and stereochemistry of new derivatives. | Fundamental understanding of structure-property relationships. |

| Polymerization Studies | Electropolymerization, Suzuki coupling polymerization. manchester.ac.uknih.gov | To synthesize conjugated polymers incorporating the thiophene acrylonitrile scaffold. | Development of new semiconducting polymers for electronic applications. |

Advancements in Theoretical Modeling and Predictive Chemistry

Computational chemistry is set to play an increasingly vital role in guiding the design and understanding of this compound derivatives. Theoretical modeling provides powerful insights into molecular properties, saving significant time and resources in the laboratory. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are cornerstone methods for investigating the electronic structure, molecular geometry, and optical properties of these compounds. nih.govresearchgate.net These calculations can accurately predict key parameters such as HOMO-LUMO energy levels, which are critical for designing materials for organic electronics. nih.gov

Future research will likely see a greater integration of these computational tools in the early stages of material design. Predictive models can screen virtual libraries of potential derivatives to identify candidates with the most promising properties for specific applications. Advanced techniques like Hirshfeld surface analysis can be used to understand and predict intermolecular interactions, which govern crystal packing and charge transport in the solid state. nih.gov Furthermore, molecular docking simulations can forecast the binding affinity of these compounds to biological targets, accelerating their development in medicinal chemistry. nih.gov

| Computational Method | Predicted Properties | Significance in Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure (HOMO/LUMO energies), reactivity descriptors. nih.gov | Provides fundamental understanding of a molecule's stability and electronic nature. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excitation energies. researchgate.net | Crucial for predicting the optical properties of materials for optoelectronic devices. |

| Molecular Docking | Binding modes and affinities to biological macromolecules. nih.gov | Aids in the rational design of derivatives as potential therapeutic agents. |

| Hirshfeld Surface & RDG Analysis | Visualization and quantification of intermolecular interactions (e.g., hydrogen bonds, π-π stacking). nih.gov | Essential for predicting crystal packing and charge transport pathways in organic materials. |

Emerging Applications in Multifunctional Organic Materials

The unique electronic properties of the thiophene ring, combined with the versatility of the acrylonitrile group, make this compound a promising building block for a new generation of multifunctional organic materials. researchgate.net Thiophene-based compounds are renowned for their performance in organic electronics due to their high charge mobility and stability. nih.govresearchgate.net Future work will focus on incorporating this specific scaffold into advanced materials for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The fusion of thiophene units to create structures like thieno[3,2-b]thiophene (B52689) has been shown to enhance π-conjugation and improve charge transport, a strategy that can be applied to derivatives of this compound. nih.govnih.gov The electron-withdrawing nature of the nitrile group can be exploited to tune the electron affinity of materials, making them suitable for n-channel or ambipolar transistors. thieme-connect.de Research is also expanding into their use in memristive devices for data storage and as active components in chemical sensors, where interactions with analytes can modulate the material's electronic or optical properties. manchester.ac.uk

| Application Area | Material Type | Key Desired Property | Role of Thiophene Acrylonitrile Core |

|---|---|---|---|

| Organic Electronics | Small molecules, Conjugated polymers | High charge carrier mobility, appropriate energy levels. researchgate.net | Provides a rigid, π-conjugated backbone for efficient charge transport. ossila.com |

| Organic Photovoltaics | Donor or acceptor materials | Broad light absorption, efficient exciton (B1674681) dissociation. mdpi.com | Tunable band gap to optimize absorption of the solar spectrum. |

| Chemical Sensors | Thin-film materials | Selective response to specific analytes (e.g., fluoride (B91410) ions). manchester.ac.uk | Functional groups can be added to act as binding sites, with analyte binding causing a detectable optical or electrical signal. |

| Data Storage | Memristive devices | Stable and distinct high/low resistance states (ON/OFF ratio). manchester.ac.uk | The electronic structure can support charge trapping/detrapping mechanisms required for memory effects. |

Prospects for Interdisciplinary Research in Chemical Sciences

The full potential of this compound and its derivatives will be unlocked through collaborative, interdisciplinary research. The versatility of the thiophene scaffold bridges the gap between materials science, medicinal chemistry, and biology. bohrium.comnih.gov Future prospects lie in the convergence of these fields to address complex scientific challenges.

For instance, the synthesis of novel derivatives by organic chemists can provide materials scientists with new semiconductors for flexible electronics. researchgate.net In parallel, computational chemists can model these new structures to predict their properties, creating a feedback loop that accelerates the discovery process. In the biomedical realm, these compounds are being investigated as anticancer agents. researchgate.netnih.gov This requires collaboration between synthetic chemists to create the compounds, and biologists and pharmacologists to evaluate their efficacy and mechanism of action. Emerging applications in biocompatible coatings for medical devices and substrates for controlled drug release further highlight the need for an integrated scientific approach. nih.gov

| Research Area | Collaborating Disciplines | Future Research Goal |

|---|---|---|

| Bioelectronics | Organic Chemistry, Materials Science, Biology, Electrical Engineering | Development of biocompatible sensors and transistors for in-vivo diagnostics and neural interfaces. |

| Targeted Drug Development | Medicinal Chemistry, Computational Chemistry, Molecular Biology, Pharmacology | Design and synthesis of thiophene derivatives that selectively target specific enzymes or receptors for cancer therapy. researchgate.netnih.gov |

| Advanced Coatings | Polymer Chemistry, Surface Science, Cell Biology | Creation of functional thin films on medical implants to prevent infection or reduce cancer cell adhesion. nih.gov |

| Sustainable Energy | Materials Chemistry, Physics, Engineering | Design of next-generation, low-cost, and efficient organic solar cells and light-emitting diodes. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.